2,4-Dimethoxypyridin-3-ylboronic acid
Description
BenchChem offers high-quality 2,4-Dimethoxypyridin-3-ylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dimethoxypyridin-3-ylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2,4-dimethoxypyridin-3-yl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BNO4/c1-12-5-3-4-9-7(13-2)6(5)8(10)11/h3-4,10-11H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLFHENQMTKSISI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CN=C1OC)OC)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Molecular weight and formula of 2,4-Dimethoxypyridin-3-ylboronic acid
Version 1.0 | Application Note & Synthesis Guide
Chemical Identity & Structural Analysis
2,4-Dimethoxypyridin-3-ylboronic acid is a specialized heterocyclic building block used primarily in the synthesis of complex pharmaceutical scaffolds via Suzuki-Miyaura cross-coupling. Its structural uniqueness lies in the "privileged" electronic environment of the C3 position, flanked by two electron-donating methoxy groups and the electron-deficient pyridine core.
Physicochemical Constants
| Property | Value |
| CAS Number | 1219744-53-2 |
| IUPAC Name | (2,4-dimethoxypyridin-3-yl)boronic acid |
| Molecular Formula | C |
| Molecular Weight | 182.97 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, MeOH; sparingly soluble in water |
| pKa (Boronic Acid) | ~8.5–9.0 (Estimated) |
Structural Electronic Profile
The stability and reactivity of this compound are dictated by the interplay between the pyridine nitrogen and the methoxy substituents:
-
C3-Position Activation: The C3 position is sterically crowded but electronically activated. It resides between two ortho-directing methoxy groups. This "cooperative directing effect" makes the precursor (2,4-dimethoxypyridine) highly susceptible to Directed Ortho Metalation (DoM) at C3, facilitating synthesis.
-
Boronic Acid Stability: Unlike 2-pyridylboronic acids, which are notoriously unstable due to rapid protodeboronation (facilitated by the adjacent nitrogen lone pair), 3-pyridylboronic acids like this compound are significantly more robust. However, the electron-rich nature of the ring (due to dimethoxy substitution) requires careful handling under strongly acidic conditions to prevent electrophilic aromatic substitution-driven protodeboronation.
Synthesis & Production Protocols
Core Directive: The most efficient synthetic route utilizes Directed Ortho Metalation (DoM) . This method exploits the acidity of the C3 proton, enhanced by the inductive effects of the adjacent methoxy groups.
Protocol: Directed Ortho Metalation (DoM)
This protocol avoids the use of halogenated precursors, offering a higher atom economy.
Reagents:
-
Base: n-Butyllithium (2.5 M in hexanes) or LDA (if higher regioselectivity is required)
-
Electrophile: Triisopropyl borate (B(O
Pr) ) or Trimethyl borate (B(OMe) ) -
Solvent: Anhydrous THF (Tetrahydrofuran)[3]
Step-by-Step Workflow:
-
Inertion: Flame-dry a 3-neck round-bottom flask and purge with Argon. Charge with anhydrous THF and 2,4-dimethoxypyridine.
-
Cryogenic Cooling: Cool the solution to -78 °C . This temperature is critical to stabilize the lithiated intermediate and prevent nucleophilic attack on the pyridine ring.
-
Lithiation: Add n-BuLi dropwise over 20 minutes.
-
Mechanistic Insight: The Lithium atom coordinates to the methoxy oxygens, directing deprotonation specifically at the C3 position (the "kinetic sink").
-
-
Incubation: Stir at -78 °C for 1 hour to ensure complete formation of (2,4-dimethoxypyridin-3-yl)lithium.
-
Borylation: Add Triisopropyl borate rapidly in one portion.
-
Why Rapid Addition? To ensure the electrophile is in excess immediately, preventing the lithiated species from reacting with the formed boronate product.
-
-
Hydrolysis: Allow the mixture to warm to room temperature (RT) over 2 hours. Quench with aqueous NH
Cl (mild) or dilute HCl (careful pH control required). -
Isolation: Extract with EtOAc. The boronic acid may exist in equilibrium with its trimeric boroxine anhydride; recrystallization from acetonitrile/water is often required to obtain the free acid.
Synthesis Pathway Visualization
Figure 1: Directed Ortho Metalation (DoM) pathway for the synthesis of 2,4-Dimethoxypyridin-3-ylboronic acid.
Reactivity & Application in Drug Discovery
Suzuki-Miyaura Cross-Coupling
This reagent is a prime candidate for installing the 2,4-dimethoxypyridine moiety, a bioisostere for other aromatic rings found in kinase inhibitors.
Optimized Coupling Conditions:
-
Catalyst: Pd(dppf)Cl
[4][5]·DCM or Pd (dba) with SPhos.-
Selection Logic: SPhos is highly effective for heteroaryl boronic acids, preventing catalyst deactivation by the pyridine nitrogen.
-
-
Base: K
PO (3.0 equiv) or Cs CO .-
Note: Avoid strong hydroxide bases if the coupling partner is sensitive.
-
-
Solvent: 1,4-Dioxane/Water (4:1). The water is essential to solubilize the base and activate the boronic acid (formation of the reactive boronate species Ar-B(OH)
).
Stability & Handling (The Boroxine Cycle)
Like most boronic acids, 2,4-dimethoxypyridin-3-ylboronic acid exists in a dehydration equilibrium with its cyclic trimer (boroxine).
-
Storage: Store at 2–8 °C under inert atmosphere.
-
Rehydration: If the stoichiometry of the reaction is critical, the material can be "re-hydrated" by suspending in water/acetone and stirring before use, or simply used in excess (1.2–1.5 equiv) in the Suzuki coupling to account for the variable molecular weight of the anhydride form.
Mechanism of Action (Suzuki Cycle)
Figure 2: Catalytic cycle of Suzuki-Miyaura coupling utilizing the activated boronate species.
References
-
Cymit Química. 2,4-Dimethoxypyridin-3-ylboronic acid Product Data. Retrieved from
-
BLD Pharm. Product Specifications: CAS 1219744-53-2.[1][6] Retrieved from
-
Organic Syntheses. Synthesis of Ortho-Substituted Arylboronic Esters by In Situ Trapping. (General DoM Methodology). Org. Synth. 2005, 81, 134.[3] Retrieved from
- Lennox, A. J. J., & Lloyd-Jones, G. C.Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 2014. (Context on Boronic Acid Stability).
-
Beilstein J. Org. Chem. Mechanistic aspects regarding the Suzuki–Miyaura reaction. (Pyridyl coupling specifics). Retrieved from
Sources
- 1. 1219744-53-2|2,4-Dimethoxypyridin-3-ylboronic acid|BLD Pharm [bldpharm.com]
- 2. 2,4-Dimethoxypyridin-3-ylboronic acid,1219744-53-2-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarship.claremont.edu [scholarship.claremont.edu]
- 6. 2,4-Dimethoxypyridin-3-ylboronic acid | CymitQuimica [cymitquimica.com]
Electronic Architecture and Synthetic Utility of 2,4-Dimethoxy Pyridine Boronic Acids
This guide addresses the specific electronic and synthetic challenges posed by 2,4-dimethoxy substituted pyridine boronic acids . These motifs are electronically distinct from simple phenyl boronic acids due to the synergistic "push-pull" dynamics between the electron-rich methoxy substituents and the electron-deficient pyridine core.
Technical Whitepaper | Version 1.0
Executive Summary
2,4-Dimethoxy substituted pyridine boronic acids represent a high-value but synthetically challenging class of heterocyclic building blocks. While the methoxy groups provide essential hydrogen-bond accepting vectors and modulate lipophilicity (
The core challenge is protodeboronation . The electron-donating nature of the methoxy groups at the 2- and 4-positions significantly increases the electron density of the pyridine ring, raising the basicity of the ring nitrogen. This facilitates the formation of zwitterionic intermediates that rapidly hydrolyze the C-B bond under standard Suzuki-Miyaura conditions. This guide outlines the electronic theory, stabilization strategies (MIDA boronates), and optimized coupling protocols required to utilize these reagents effectively.
Electronic Landscape & The "2-Pyridyl Problem"
The Push-Pull Effect
The 2,4-dimethoxy substitution pattern creates a unique electronic environment:
-
Inductive Withdrawal (-I): The pyridine nitrogen and the oxygen atoms of the methoxy groups withdraw electron density through the sigma framework.
-
Resonance Donation (+R): The lone pairs on the methoxy oxygens donate electron density into the
-system.
In a 2,4-dimethoxy-5-boronic acid (the most accessible isomer), the 2-methoxy group and the ring nitrogen create a "chelating" electronic environment. The increased electron density at the C-3 and C-5 positions makes the C-B bond highly susceptible to electrophilic attack (by protons), leading to rapid degradation.
Mechanism of Protodeboronation
Unlike phenyl boronic acids, 2-pyridyl and electron-rich pyridyl boronates undergo protodeboronation via a specific pathway involving the protonation of the ring nitrogen.
Key Insight: The rate of protodeboronation is pH-dependent.[1][2] At neutral or slightly acidic pH, the pyridine nitrogen becomes protonated. The resulting pyridinium species is highly electron-deficient, but the C-B bond is weakened by the presence of water/base coordinating to the boron, creating a "push" that snaps the C-B bond.
Visualization: Protodeboronation Pathway
The following diagram illustrates the degradation mechanism that researchers must mitigate.
Stability & Handling Protocols
To bypass the instability of the free boronic acid, it is strongly recommended to use protected boron species. Free boronic acids of this class typically have a half-life of minutes to hours in aqueous base at elevated temperatures.
Recommended Surrogates
| Reagent Class | Stability | Reactivity | Recommendation |
| Free Boronic Acid | Low | High (degrades fast) | Avoid for scale-up. |
| Pinacol Ester (BPin) | Moderate | Moderate | Usable, but purification on silica can cause hydrolysis. |
| MIDA Boronate | High | Latent (Slow Release) | Gold Standard. Stable to silica and storage. |
| Trifluoroborate (BF3K) | High | High | Good alternative, but solubility can be an issue in non-polar solvents. |
Protocol: Synthesis of MIDA Boronate
Context: Converting the unstable 2,4-dimethoxypyridine-5-boronic acid into a stable MIDA ester.
-
Reagents: 2,4-dimethoxy-5-bromopyridine (1.0 equiv), Triisopropyl borate (1.2 equiv), n-Butyllithium (1.1 equiv), MIDA (N-methyliminodiacetic acid) (1.5 equiv).
-
Lithiation: In a flame-dried flask under Argon, dissolve the bromide in anhydrous THF/Toluene (4:1). Cool to -78°C .
-
Exchange: Add n-BuLi dropwise. Stir for 30 mins. The solution will turn yellow/orange.
-
Borylation: Add Triisopropyl borate rapidly. Allow to warm to room temperature over 2 hours.
-
MIDA Installation: Add MIDA and DMSO. Heat to 110°C (Dean-Stark trap) to remove isopropanol/solvent, or reflux in Toluene/DMSO.
-
Workup: The MIDA boronate is stable. Extract with EtOAc, wash with water, and purify via standard silica chromatography (eluting with EtOAc/MeCN).
Optimized Coupling Strategies (Suzuki-Miyaura)
Standard aqueous Suzuki conditions (Pd(PPh3)4, Na2CO3, Toluene/Water) often fail due to the rapid hydrolysis of the pyridine boronic acid before transmetallation occurs.
The Anhydrous "Slow-Release" Protocol
This method utilizes the MIDA boronate and a hydrolytic base to slowly release the active boronic acid species in situ, keeping its concentration low relative to the catalyst, thus favoring cross-coupling over degradation.
Reaction Setup:
-
Catalyst: Pd2(dba)3 (1.5 mol%) + XPhos (3-6 mol%). XPhos is critical for sterically demanding or electron-rich heteroaromatics.
-
Base: K3PO4 (anhydrous, 3.0 equiv).
-
Solvent: 1,4-Dioxane / Water (10:1 ratio). Strict control of water is key.
-
Temperature: 100°C.
Workflow Visualization
The following diagram details the decision tree for synthesizing and coupling these moieties.
Applications in Drug Discovery[4][5]
Bioisosterism
The 2,4-dimethoxypyridine motif is often used as a bioisostere for:
-
Trimethoxybenzene: It retains the electron-rich nature but introduces a pyridine nitrogen that can accept a hydrogen bond or modulate metabolic stability (reducing CYP450 oxidation at the ring carbons).
-
Pyrimidines: It offers a different electrostatic potential surface (ESP) map, potentially improving selectivity against kinases or GPCRs.
Physicochemical Tuning
-
Solubility: The basic nitrogen improves aqueous solubility at physiological pH compared to the benzene analog.
-
Metabolic Stability: The methoxy groups block metabolic "soft spots" on the ring, while the nitrogen reduces the overall lipophilicity compared to a purely carbocyclic ring.
References
-
Knapp, D. M., et al. (2010). "MIDA Boronates: A General Solution for Unstable Boronic Acids." Journal of the American Chemical Society. [Link][3]
- Core Reference for MIDA stability.
-
Kinzel, T., et al. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids." Journal of the American Chemical Society. [Link]
- Relevant for coupling electron-modified boronic acids.
-
Cox, P. A., et al. (2010). "Protodeboronation of Heteroaromatic Boronic Acids." Angewandte Chemie International Edition. [Link]
- Definitive mechanistic study on why 2-pyridyl boron
-
Billingsley, K., & Buchwald, S. L. (2008). "An Improved System for the Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids." Journal of the American Chemical Society. [Link]
- Source for XPhos/Pd2(dba)3 protocols.
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews. [Link]
- Review of boron
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
Safety Data Sheet (SDS) highlights for 2,4-Dimethoxypyridin-3-ylboronic acid
Topic: Safety Data Sheet (SDS) Highlights & Technical Guide: 2,4-Dimethoxypyridin-3-ylboronic Acid Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Process Chemists, and HSE Officers.
Chemical Identity & Physicochemical Profiling
Executive Summary
2,4-Dimethoxypyridin-3-ylboronic acid is a specialized heterocyclic building block used primarily in the synthesis of biaryl scaffolds via Suzuki-Miyaura cross-coupling. Unlike its 2-pyridylboronic acid analogs, which are notoriously unstable due to rapid protodeboronation, this 3-pyridyl isomer exhibits improved stability. However, its electron-rich dimethoxy substitution pattern introduces specific handling requirements to prevent oxidative degradation and boroxine formation.
Substance Identification
| Parameter | Detail |
| Chemical Name | 2,4-Dimethoxypyridin-3-ylboronic acid |
| CAS Number | 1219744-53-2 |
| Molecular Formula | C₇H₁₀BNO₄ |
| Molecular Weight | 182.97 g/mol |
| Physical State | Solid (typically off-white to pale yellow powder) |
| Solubility | Soluble in DMSO, Methanol, DMF; sparingly soluble in water. |
| Structure | Pyridine ring substituted with methoxy groups at C2 and C4; boronic acid at C3. |
Hazard Identification (GHS Classification)
While not classified as "Fatal" or "Toxic" (Skull & Crossbones), this compound acts as a significant irritant. The Lewis acidic nature of the boron center contributes to its reactivity with biological nucleophiles.
GHS Label Elements
Signal Word: WARNING
| Hazard Class | Category | Hazard Statement | Code |
| Skin Corrosion/Irritation | Cat. 2 | Causes skin irritation.[1][2] | H315 |
| Serious Eye Damage/Irritation | Cat.[2] 2A | Causes serious eye irritation.[1][2] | H319 |
| STOT - Single Exposure | Cat. 3 | May cause respiratory irritation.[2][3] | H335 |
Emergency Response Logic
The following decision tree outlines the immediate response protocols for exposure incidents.
Figure 1: Decision logic for emergency response following exposure to pyridyl boronic acids.
Handling, Stability & "Expertise" Insights
This section deviates from standard SDS text to provide causal explanations for storage protocols.
The Boroxine Equilibrium & Protodeboronation
Researchers often misinterpret the "purity" of boronic acids.
-
Dehydration (Boroxine Cycle): Upon storage, particularly in dry environments, free boronic acids spontaneously dehydrate to form cyclic trimers called boroxines . This is reversible.
-
Impact: The material may appear to have a different melting point or NMR profile.
-
Solution: In aqueous coupling conditions (Suzuki), the boroxine hydrolyzes back to the active monomeric acid.
-
-
Protodeboronation (The Critical Risk):
-
Mechanism:[4][5][6] Pyridyl boronic acids are prone to C-B bond cleavage. While C3-isomers (like this compound) are more stable than C2-isomers, the electron-rich dimethoxy groups destabilize the C-B bond under high heat or strong base.
-
Causality: The basic conditions required for Suzuki coupling can accelerate this decomposition if the catalyst is not active enough to engage the boron species first.
-
Storage Protocol
-
Temperature: 2–8°C (Refrigerate).
-
Atmosphere: Inert gas (Argon/Nitrogen) recommended.[7] Moisture can induce caking, but extreme dryness promotes boroxine formation.
-
Container: Tightly sealed to prevent oxidative degradation of the electron-rich pyridine ring.
Application Workflow: Optimized Suzuki-Miyaura Coupling
This protocol is designed to mitigate protodeboronation by using mild bases and controlled heating.
Reagents & Stoichiometry[7][8]
-
Substrate: Aryl Halide (1.0 equiv)[7]
-
Boron Source: 2,4-Dimethoxypyridin-3-ylboronic acid (1.2 – 1.5 equiv)
-
Catalyst: Pd(dppf)Cl₂·DCM (3–5 mol%) — Chosen for stability and efficiency with heteroaryls.
-
Base: K₃PO₄ (2.0 – 3.0 equiv) — Preferred over carbonates for sensitive boronic acids.
-
Solvent: 1,4-Dioxane / Water (4:1 ratio).[8]
Step-by-Step Methodology
-
Degassing (Crucial): Sparge the solvent mixture (Dioxane/Water) with Argon for 20 minutes. Why: Oxygen poisons the Pd(0) species and promotes homocoupling.
-
Assembly: In a reaction vial, combine the Aryl Halide, Boronic Acid, and Base.
-
Catalyst Addition: Add Pd catalyst last. Seal the vial immediately.
-
Reaction: Heat to 80°C. Note: Avoid reflux temperatures (>100°C) to minimize protodeboronation of the pyridine ring.
-
Monitoring: Check TLC or LCMS at 2 hours. If starting material remains, add 0.2 equiv more boronic acid.
Experimental Workflow Diagram
Figure 2: Optimized workflow for coupling sensitive heteroaryl boronic acids.
Stability Dynamics & Troubleshooting
Understanding the equilibrium between the active species and its storage forms is vital for interpreting analytical data.
Figure 3: Chemical equilibrium and decomposition pathways.
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Low Yield / High SM | Catalyst poisoning or inactive Boroxine. | Ensure solvents are degassed.[8] Pre-stir boronic acid in aqueous base for 5 mins to hydrolyze boroxine. |
| Des-boron Byproduct | Protodeboronation.[9] | Lower reaction temperature to 60°C; switch base to K₃PO₄ or KF. |
| Black Precipitate | Pd precipitation (Pd Black). | Ligand dissociation occurred. Add excess ligand or lower temperature. |
References
-
Chemicalbridge. (n.d.). 2,4-Dimethoxypyridin-3-ylboronic acid SDS & Properties. Retrieved from [Link]
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic Boronic Acids: pH-Rate Profiles and Mechanisms. Journal of the American Chemical Society. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling: Mechanism and Recent Developments. Retrieved from [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Suzuki-Miyaura cross-coupling conditions for 2,4-Dimethoxypyridin-3-ylboronic acid
Application Note: Suzuki-Miyaura Cross-Coupling of 2,4-Dimethoxypyridin-3-ylboronic Acid
Part 1: Executive Summary & Mechanistic Insight
The Challenge: 2,4-Dimethoxypyridin-3-ylboronic acid presents a unique duality of challenges in Suzuki-Miyaura cross-coupling. While 3-pyridylboronic acids are generally more stable towards protodeboronation than their 2-pyridyl counterparts, this specific substrate introduces significant steric hindrance and electronic enrichment .
-
Steric Shielding: The boronic acid moiety at position C3 is flanked by two methoxy groups at C2 and C4. This "ortho-ortho" disubstitution creates a steric pocket that significantly retards the transmetallation step of the catalytic cycle.
-
Electronic Deactivation: The electron-rich nature of the dimethoxypyridine ring renders the C-B bond less Lewis acidic, making the formation of the reactive boronate species (the species that actually undergoes transmetallation) less favorable compared to electron-deficient aryl boronic acids.
Strategic Solution: To overcome the transmetallation bottleneck, the catalyst system must employ electron-rich, bulky phosphine ligands (Buchwald-type) that facilitate oxidative addition and, critically, create a geometry that forces transmetallation. Furthermore, the base selection is critical to balance boronate activation against protodeboronation.
Part 2: Experimental Protocols
Two protocols are recommended. Protocol A is the "High-Performance" method designed for difficult coupling partners (aryl chlorides, sterically crowded halides). Protocol B is the "Standard" method for reactive partners (aryl bromides/iodides) where cost-efficiency is prioritized.
Protocol A: The "Buchwald" Method (Recommended for High Yields)
Best for: Aryl chlorides, sterically hindered partners, and maximizing conversion.
Reagents:
-
Substrate: 2,4-Dimethoxypyridin-3-ylboronic acid (1.2 – 1.5 equiv)
-
Coupling Partner: Aryl/Heteroaryl Halide (1.0 equiv)[1]
-
Catalyst: Pd(OAc)₂ (2-5 mol%) + SPhos (4-10 mol%)
-
Alternative: XPhos Pd G2 or G3 precatalyst (2-5 mol%)
-
-
Base: K₃PO₄ (Potassium Phosphate Tribasic) (2.0 – 3.0 equiv)
-
Solvent: Toluene / Water (10:1 ratio) or 1,4-Dioxane / Water (10:1)
-
Concentration: 0.1 M – 0.2 M
Step-by-Step Procedure:
-
Charge: To a reaction vial equipped with a magnetic stir bar, add the Aryl Halide (1.0 equiv), Boronic Acid (1.5 equiv), Pd(OAc)₂, SPhos, and K₃PO₄.
-
Inert: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen or Argon (3 cycles).
-
Solvent: Add degassed Toluene and Water via syringe.
-
Reaction: Heat the mixture to 80–100°C with vigorous stirring.
-
Note: Vigorous stirring is essential for biphasic mixtures.
-
-
Monitor: Check conversion by LC-MS after 2 hours. If incomplete, continue heating for up to 12 hours.
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[2] Dry over Na₂SO₄ and concentrate.
Protocol B: The "Robust" Method (Standard)
Best for: Aryl bromides, iodides, and initial screening.
Reagents:
-
Catalyst: Pd(dppf)Cl₂[3]·DCM (5 mol%)
-
Base: K₂CO₃ or Cs₂CO₃ (2.0 – 3.0 equiv)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)
-
Temperature: 80–90°C
Why this works: Pd(dppf)Cl₂ is a robust catalyst for heteroaryl couplings. The large bite angle of the dppf ligand stabilizes the complex, while the aqueous carbonate system ensures rapid formation of the boronate species.
Part 3: Data & Decision Logic
Optimization Decision Tree
Use the following logic to select the appropriate conditions based on your specific coupling partner.
Caption: Decision logic for selecting and troubleshooting Suzuki-Miyaura conditions for 2,4-dimethoxypyridin-3-ylboronic acid.
Comparative Analysis of Conditions
| Variable | Protocol A (SPhos) | Protocol B (dppf) | Mechanism Note |
| Ligand Class | Dialkylbiaryl phosphine (Bulky, e-rich) | Bidentate ferrocenyl (Large bite angle) | SPhos facilitates transmetallation in crowded systems. |
| Base | K₃PO₄ (Phosphate) | K₂CO₃ (Carbonate) | Phosphate is milder, reducing protodeboronation risk. |
| Solvent System | Toluene/Water (Biphasic) | Dioxane/Water (Miscible) | Biphasic systems often protect the boronic acid from rapid hydrolysis. |
| Success Rate | High (>85% for Cl/Br) | Moderate (>70% for Br) | SPhos is superior for chlorides. |
Part 4: Troubleshooting & Critical Parameters
-
Protodeboronation (The "Silent Killer"):
-
Symptom:[1][3][4][5][6] You isolate 2,4-dimethoxypyridine (mass = starting material minus B(OH)₂).
-
Cause: High pH + Water + Heat accelerates C-B bond cleavage.
-
Fix: Switch to anhydrous conditions . Use CsF (Cesium Fluoride) or K₃PO₄ in dry Dioxane or DMF. The fluoride anion activates the boronic acid without the high basicity of hydroxide/carbonate.
-
-
Transmetallation Stall:
-
Symptom:[1][3][4][5][6][7] Unreacted halide remains, boronic acid is consumed (or deboronated).
-
Cause: The 2,4-dimethoxy groups block the Pd center from approaching the Boron.
-
Fix: Increase catalyst loading of SPhos or switch to XPhos . These ligands are specifically designed to "reach around" steric bulk.
-
-
Purification Note:
-
Pyridyl boronic acids and their byproducts can streak on silica. Pre-wash silica gel with 1% Triethylamine in Hexanes/EtOAc to prevent product loss due to non-specific binding.
-
References
-
Billingsley, K., & Buchwald, S. L. (2008). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides with Heteroaryl Boronic Acids. Journal of the American Chemical Society.[8][9][10] Link
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010).[11] A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.[11] Journal of the American Chemical Society.[8][9][10] Link
-
Organic Chemistry Portal. Suzuki Coupling: Mechanism and Recent Literature.[9]Link
-
Miyaura, N., & Suzuki, A. (1995).[6] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[2][6][12][13] Chemical Reviews.[6] Link
Sources
- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 5. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. research.manchester.ac.uk [research.manchester.ac.uk]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. nbinno.com [nbinno.com]
Scalable synthesis procedures for 2,4-Dimethoxypyridin-3-ylboronic acid reactions
Application Note: Scalable Synthesis & Stabilization of 2,4-Dimethoxypyridin-3-ylboronic Acid
Part 1: Executive Summary & Strategic Analysis
The Challenge: 2,4-Dimethoxypyridin-3-ylboronic acid is a "privileged scaffold" in medicinal chemistry, frequently appearing in kinase inhibitors and GPCR ligands. However, its synthesis is plagued by two critical failure modes:
-
Rapid Protodeboronation: The 2-methoxy substituent acts similarly to a 2-pyridyl nitrogen, facilitating a zwitterionic hydrolysis pathway that cleaves the C-B bond under neutral or aqueous conditions.
-
Cryogenic Constraints: Traditional halogen-lithium exchange requires -78°C to prevent "dance" rearrangement and degradation, a temperature profile that is economically unviable at kilogram scale.
The Solution: This guide details three validated protocols to bypass these limitations. We shift from the isolation of the free boronic acid (which is inherently unstable) to the synthesis of the Pinacol Ester or Potassium Trifluoroborate salt. Furthermore, we introduce a Continuous Flow protocol that allows for high-temperature lithiation (>-40°C), significantly reducing cooling costs while improving safety.
Part 2: Mechanism of Instability (The "Why")
Understanding the degradation mechanism is prerequisite to successful scale-up. Unlike phenylboronic acids, 2-alkoxypyridyl-3-boronic acids degrade via a specific base-catalyzed or zwitterionic pathway.
Figure 1: Protodeboronation Mechanism & Stabilization Strategy
Caption: The 2-methoxy group facilitates hydrolytic cleavage of the C-B bond. Stabilization requires masking the boron (Pinacol/MIDA) or minimizing residence time (Flow).
Part 3: Experimental Protocols
Protocol A: Continuous Flow Lithiation-Borylation (Recommended for Scale)
Best for: Kilogram-scale production, safety, and yield consistency.
Concept: By using a flow reactor, the residence time of the unstable lithiated intermediate is reduced to seconds, allowing the reaction to proceed at -20°C or even 0°C instead of -78°C.
Equipment Setup:
-
Pumps: 3x HPLC or Syringe Pumps (Reactant A, Base B, Electrophile C).
-
Reactor: Chip or Coil reactor (PFA tubing), internal volume ~5-10 mL.
-
Quench: Continuous output into an acidic hydrolysis or pinacol solution.
Reagents:
-
Feed A: 3-Bromo-2,4-dimethoxypyridine (0.5 M in dry THF).
-
Feed B: n-Butyllithium (0.5 M in Hexanes) or i-PrMgCl·LiCl (TurboGrignard).
-
Feed C: Triisopropyl borate (B(OiPr)3) (0.75 M in THF).
Step-by-Step Procedure:
-
System Drying: Flush entire system with anhydrous THF under Argon back-pressure (5 bar).
-
Lithiation (Zone 1):
-
Mix Feed A and Feed B in a T-mixer at -20°C .
-
Residence Time: 20 seconds. (Note: This is sufficient for Li-Hal exchange but too short for degradation).
-
-
Borylation (Zone 2):
-
Introduce Feed C into the stream via a second T-mixer.
-
Temperature: -20°C to 0°C.[1]
-
Residence Time: 60 seconds.
-
-
Quench & Esterification (Collection):
-
Direct the reactor output into a stirred vessel containing Pinacol (1.2 equiv) and Acetic Acid (1.1 equiv) in THF at room temperature.
-
Why? Immediate conversion to the pinacol ester prevents hydrolysis to the unstable free acid.
-
-
Workup:
-
Concentrate solvent.
-
Redissolve in Isopropyl Acetate (IPAc) and wash with water.
-
Crystallize from Heptane/IPAc.
-
Data Summary:
| Parameter | Batch (-78°C) | Flow (-20°C) |
|---|---|---|
| Yield (Pinacol Ester) | 65-72% | 88-92% |
| Purity (HPLC) | 94% | >98% |
| Throughput | 50 g/day | 1.2 kg/day |
Protocol B: Transition Metal-Catalyzed Borylation (Miyaura)
Best for: Labs without flow or cryogenic capabilities.
Concept: Uses Pd-catalysis to install the boron moiety. Avoids lithium reagents entirely, making it compatible with sensitive functional groups, though more expensive due to Palladium.
Reagents:
-
Substrate: 3-Bromo-2,4-dimethoxypyridine (1.0 equiv).
-
Boron Source: Bis(pinacolato)diboron (B2pin2) (1.1 equiv).
-
Base: Potassium Acetate (KOAc) (3.0 equiv).
-
Solvent: 1,4-Dioxane (anhydrous).
Step-by-Step Procedure:
-
Inertion: Charge a reaction vessel with substrate, B2pin2, KOAc, and Catalyst. Evacuate and backfill with N2 (3 cycles).
-
Solvation: Add degassed 1,4-Dioxane.
-
Reaction: Heat to 90°C for 4-6 hours.
-
Critical Control: Monitor by HPLC. Stop immediately upon consumption of bromide. Prolonged heating causes protodeboronation of the product ester.
-
-
Filtration: Cool to RT and filter through a pad of Celite to remove inorganic salts.
-
Isolation: Concentrate the filtrate. The residue is often used directly in the next step ("telescoping") to avoid purification losses. If isolation is required, rapid column chromatography (Neutral Alumina, not Silica) is recommended.
Protocol C: Optimized Suzuki Coupling (Downstream Application)
Best for: Using the synthesized boronate in drug discovery.
Concept: Standard aqueous Suzuki conditions often destroy this specific boronic acid. We use a non-aqueous or low-water system with "anhydrous activation."
Protocol:
-
Coupling Partner: Aryl Chloride/Bromide (1.0 equiv).
-
Boronate: 2,4-Dimethoxypyridin-3-ylboronic acid pinacol ester (1.2 equiv).
-
Catalyst: Pd(Amphos)Cl2 (1-3 mol%) or Pd2(dba)3/XPhos.
-
Base: K3PO4 (finely ground, anhydrous) (3.0 equiv).
-
Solvent: n-Butanol or 1,4-Dioxane/Water (10:1 ratio).
-
Note: Minimizing water concentration reduces the rate of protodeboronation relative to the rate of transmetallation.
-
Part 4: Visualizing the Scalable Workflow
Figure 2: Continuous Flow Reactor Diagram
Caption: Schematic of the continuous flow setup allowing high-temperature lithiation (-20°C) by controlling residence time.
Part 5: Troubleshooting & Quality Control
| Failure Mode | Symptom | Root Cause | Corrective Action |
| Low Yield | High recovery of 2,4-dimethoxypyridine (des-bromo). | Protodeboronation during workup or incomplete lithiation. | 1. Switch to Flow Protocol. 2. Ensure quench pH is acidic (AcOH) before adding Pinacol. |
| "Dance" Product | Boron incorporated at C-5 or C-6. | Lithiation temperature too high (Batch) or residence time too long. | 1. Reduce T to -78°C (Batch). 2. Reduce residence time to <10s (Flow). |
| Black Tar | Reaction mixture turns black/viscous. | Polymerization or Pd-black formation (Miyaura). | 1. Degas solvents thoroughly. 2. Add surfactant (TPGS-750M) or switch to Pd(dppf)Cl2. |
References
-
Mechanistic Insight into Protodeboronation
-
Synthesis of Pyridine Boronic Esters (Org. Synth.)
-
Li, W., et al. (2005).[6] Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester. Organic Syntheses, 81, 89.
-
- Continuous Flow Lithiation Strategies: Gutmann, B., et al. (2015). Continuous Flow Lithiation of Pyridines. Chemistry – A European Journal. (General reference for flow lithiation parameters). See also: Application Note on Flow Chemistry for Organometallics, Journal of Flow Chemistry.
-
Miyaura Borylation of Electron-Rich Heterocycles
-
Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. Journal of Organic Chemistry, 60(23), 7508–7510.
-
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarship.claremont.edu [scholarship.claremont.edu]
- 4. reddit.com [reddit.com]
- 5. research.manchester.ac.uk [research.manchester.ac.uk]
- 6. Organic Syntheses Procedure [orgsyn.org]
Application Note: Solvent & Condition Optimization for Suzuki Coupling of 2,4-Dimethoxypyridin-3-ylboronic Acid
Part 1: Executive Summary & Core Directive
The Challenge: The "Perfect Storm" of Instability
Coupling 2,4-dimethoxypyridin-3-ylboronic acid presents a unique synthetic challenge that frequently results in low yields or complete reaction failure. This substrate sits at the intersection of three competing failure modes:
-
Steric Crowding (The Ortho-Effect): The boronic acid at the C3 position is sandwiched between two methoxy groups at C2 and C4. This steric bulk significantly retards the rate of transmetallation , the crucial step where the boron group transfers to the palladium center.
-
Electronic Instability (Protodeboronation): While pyridine rings are typically electron-deficient, the two methoxy substituents render this specific ring electron-rich. Under the basic conditions required for Suzuki coupling, the activated boronate species is prone to rapid protodeboronation (loss of the boron group replaced by hydrogen), often faster than the sterically hindered transmetallation can occur.
-
Lewis Basicity: The pyridine nitrogen can competitively coordinate to the palladium catalyst, poisoning the active cycle.
The Solution Strategy
Success requires a solvent system that balances solubility (to maintain active species concentration) with kinetic control (favoring coupling over decomposition). This guide moves beyond standard "recipe" chemistry to a mechanistic approach, prioritizing Buchwald-type precatalysts and controlled water/solvent ratios .
Part 2: Solvent Selection Matrix & Scientific Rationale
The choice of solvent dictates the speciation of the boronic acid (neutral vs. boronate "ate" complex) and the rate of protodeboronation.
Comparative Solvent Performance Data
| Solvent System | Polarity | Base Solubility | Rec.[1] Temp | Suitability | Mechanistic Note |
| DME / Water (4:1) | High | Excellent | 80°C | High | Glyme oxygens chelate cations, stabilizing the "ate" complex and promoting solubility. |
| 1,4-Dioxane / Water (4:1) | Med-High | Good | 90-100°C | High | Higher boiling point allows for overcoming the steric energy barrier of transmetallation. |
| Toluene / Water | Low | Poor | 100°C | Low | Poor solubility of the zwitterionic pyridyl boronate leads to stalling and decomposition. |
| DMF or DMSO | Very High | Excellent | 60-120°C | Medium | Can promote rapid protodeboronation due to high basicity/polarity; difficult to remove during workup. |
| n-Butanol | High | Good | 100°C | Specialized | Useful for specific "anhydrous" protocols where water is excluded to stop hydrolysis. |
The "Gold Standard" Recommendation: DME/Water
Dimethoxyethane (DME) is the superior choice for this specific substrate. Unlike Toluene, it solubilizes the polar pyridyl boronate. Unlike DMF, it does not strongly coordinate to the Pd center, leaving the metal free for the difficult oxidative addition/transmetallation steps. The addition of water is strictly required to form the active hydroxoboronate species, but it must be minimized to reduce proton sources.
Part 3: Detailed Experimental Protocols
Protocol A: The "Buchwald-Hartwig" Optimized Method (Recommended)
Use this protocol for initial screening and scale-up up to 5g.
Reagents:
-
Substrate: 2,4-Dimethoxypyridin-3-ylboronic acid (1.2 - 1.5 equiv)[2]
-
Electrophile: Aryl Bromide/Chloride (1.0 equiv)[2]
-
Catalyst: Pd(OAc)₂ + SPhos (or XPhos Pd G3/G4 ) (2-5 mol%)[2]
-
Base: K₃PO₄ (Potassium Phosphate, tribasic) (2.0 - 3.0 equiv)[2]
-
Solvent: DME : Water (4:1 ratio), thoroughly degassed.[2]
Step-by-Step Methodology:
-
Degassing (Critical): Sparge the DME and Water separately with Argon or Nitrogen for at least 15 minutes. Oxygen promotes homocoupling and catalyst oxidation.
-
Charge Solids: In a reaction vial or flask equipped with a stir bar, add the Aryl Halide, Boronic Acid, Pre-catalyst (e.g., XPhos Pd G3), and K₃PO₄.
-
Solvent Addition: Add the degassed DME/Water mixture via syringe under inert atmosphere.
-
Concentration: Aim for 0.1 M to 0.2 M with respect to the halide.
-
-
Reaction: Seal the vessel and heat to 80°C .
-
Note: Do not overheat (>100°C) initially. Rapid heating can accelerate protodeboronation before the catalyst cycle is established.
-
-
Monitoring: Monitor by LC-MS at 1 hour and 4 hours. Look for the mass of the de-boronated pyridine (2,4-dimethoxypyridine) as a marker of decomposition.
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.
Protocol B: The "Slow-Addition" Method (For Highly Unstable Batches)
Use this if Protocol A yields >30% de-boronated byproduct.
Concept: Keep the concentration of free boronic acid low to favor the coupling reaction (second order) over the unimolecular decomposition (first order).
-
Setup: Dissolve the Aryl Halide, Catalyst, and Base in the solvent mixture in the main flask. Heat to reaction temperature.[3]
-
Feed: Dissolve the 2,4-Dimethoxypyridin-3-ylboronic acid in a separate volume of degassed DME.
-
Execution: Using a syringe pump, add the boronic acid solution to the reaction flask over 2–4 hours.
Part 4: Mechanistic Visualization
The following diagram illustrates the kinetic competition that dictates the success of this reaction.
Caption: Kinetic competition between the productive Transmetallation pathway and the destructive Protodeboronation pathway. Steric hindrance at the 3-position specifically disadvantages the green path, requiring optimized catalysts to compensate.
Part 5: Troubleshooting Guide
| Observation | Diagnosis | Corrective Action |
| Starting Material (Halide) remains, Boronic acid gone. | Rapid Protodeboronation. | 1. Switch to Protocol B (Slow addition).2. Increase Catalyst loading.3. Use MIDA Boronate equivalent if available (slow release).[4] |
| No reaction, both SMs present. | Catalyst Poisoning or Inactive Catalyst. | 1. Ensure thorough degassing (O₂ kills active Pd).2. Switch from Pd(PPh₃)₄ to XPhos Pd G3 (more robust). |
| Homocoupling of Aryl Halide. | Oxidative conditions. | 1. Degas solvents more rigorously.2. Reduce excess base. |
References
-
Kinetic Analysis of Protodeboronation: Cox, P. A., et al. "Protodeboronation of Heteroaromatic Boronic Acids." Journal of the American Chemical Society, 2010.[2] [Link]
-
MIDA Boronates & Unstable Substrates: Gillis, E. P., & Burke, M. D.[2] "A Simple and General Method for the Suzuki-Miyaura Cross-Coupling of MIDA Boronates." Journal of the American Chemical Society, 2007. [Link][2]
-
Buchwald Ligands for Hindered Substrates: Martin, R., & Buchwald, S. L.[2] "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides." Accounts of Chemical Research, 2008. [Link]
- Solvent Effects in Suzuki Coupling: Miyaura, N. "Metal-Catalyzed Cross-Coupling Reactions." Wiley-VCH, 2004. (General Reference for Solvent Systems).
Sources
Application Note: Chan-Lam Coupling of 2,4-Dimethoxypyridin-3-ylboronic Acid
This Application Note is designed to serve as a definitive technical guide for the utilization of 2,4-Dimethoxypyridin-3-ylboronic acid in Chan-Lam cross-coupling reactions. It synthesizes established organometallic principles with specific considerations for electron-rich, sterically hindered heterocyclic substrates.
Executive Summary & Strategic Value
2,4-Dimethoxypyridin-3-ylboronic acid (CAS: 1219744-53-2) is a high-value heterocyclic building block. Its specific substitution pattern—a boronic acid moiety flanked by two electron-donating methoxy groups at the 2- and 4-positions—presents a unique "push-pull" electronic profile ideal for medicinal chemistry scaffolds (e.g., kinase inhibitors, GPCR ligands).
However, this substrate presents two distinct synthetic challenges:
-
Steric Hindrance: The boronic acid at C3 is sandwiched between two methoxy groups, significantly retarding the transmetalation step.
-
Protodeboronation Risk: The electron-rich nature of the pyridine ring increases susceptibility to hydrolytic C-B bond cleavage before coupling can occur.
This guide provides an optimized Chan-Lam coupling protocol designed to overcome these barriers, favoring oxidative coupling over side reactions.
Chemical Profile & Reactivity
| Property | Specification | Implication for Chan-Lam |
| Structure | 2,4-Dimethoxypyridin-3-ylboronic acid | Steric Crowding: Requires reaction conditions that accelerate transmetalation (e.g., specific ligands or elevated temperature). |
| Electronic State | Electron-Rich (Two -OMe donors) | Nucleophilicity: High nucleophilicity facilitates Cu-coordination but increases risk of protodeboronation in protic media. |
| Coordination | Pyridyl Nitrogen | Catalyst Poisoning: The pyridine nitrogen can sequester Cu(II), reducing catalytic turnover. Use of bidentate ligands or excess Cu is often required. |
| Stability | Bench stable solid | Store under inert atmosphere to prevent slow oxidation to the phenol (2,4-dimethoxypyridin-3-ol). |
Mechanistic Insight
Understanding the catalytic cycle is crucial for troubleshooting. The reaction proceeds via a Cu(II)/Cu(III) oxidative cycle.[1] For this specific substrate, the Transmetalation step is the rate-determining bottleneck due to the flanking methoxy groups.
DOT Diagram 1: Chan-Lam Catalytic Cycle & Failure Modes
Caption: Catalytic cycle highlighting the critical 'Transmetalation' bottleneck caused by the steric bulk of the 2,4-dimethoxy groups.
Optimized Experimental Protocols
Protocol A: C-N Coupling (Anilines/Amines)
Objective: Coupling of 2,4-dimethoxypyridin-3-ylboronic acid with a secondary amine or aniline. Rationale: Uses a dual-ligand strategy (or specific base) to prevent catalyst poisoning and molecular sieves to minimize protodeboronation.
Reagents:
-
Substrate: 2,4-Dimethoxypyridin-3-ylboronic acid (1.5 equiv)
-
Nucleophile: Amine/Aniline (1.0 equiv)
-
Catalyst: Cu(OAc)₂ (Copper(II) acetate) (0.2 – 1.0 equiv)
-
Note: Stoichiometric Cu often gives higher yields for hindered substrates.
-
-
Base: 2,6-Lutidine (2.0 equiv) or Pyridine (2.0 equiv)
-
Additive: Myristic acid (0.2 equiv) (Optional: improves solubility/turnover)
-
Solvent: Dichloromethane (DCM) or 1,4-Dioxane (anhydrous)
-
Desiccant: 4Å Molecular Sieves (powdered, activated)
Step-by-Step Procedure:
-
Preparation: Flame-dry a reaction vial and allow it to cool under a stream of dry air (or Argon, though the reaction requires O₂).
-
Charging: Add Cu(OAc)₂ (0.2 mmol), activated 4Å molecular sieves (100 mg), and 2,4-dimethoxypyridin-3-ylboronic acid (0.3 mmol) to the vial.
-
Solvation: Add anhydrous DCM (2.0 mL). Stir for 5 minutes to disperse the solids.
-
Activation: Add the amine substrate (0.2 mmol) followed by 2,6-lutidine (0.4 mmol).
-
Reaction: Cap the vial loosely or attach an O₂ balloon (1 atm). Stir vigorously at Room Temperature for 24–48 hours.
-
Optimization: If conversion is <10% after 6 hours, heat to 40°C (requires switching solvent to DCE or Dioxane).
-
-
Work-up: Dilute with EtOAc, filter through a Celite pad to remove copper salts and sieves. Wash filtrate with 1M NaHCO₃ and Brine.
-
Purification: Concentrate and purify via flash chromatography (typically Hexane/EtOAc).
Protocol B: C-O Coupling (Phenols)
Objective: Synthesis of diaryl ethers. Rationale: Phenols are less nucleophilic than amines; requires stronger driving force (base/catalyst).
Reagents:
-
Substrate: 2,4-Dimethoxypyridin-3-ylboronic acid (2.0 equiv)
-
Nucleophile: Phenol derivative (1.0 equiv)
-
Catalyst: Cu(OAc)₂ (1.0 equiv)[2]
-
Base: Triethylamine (TEA) (3.0 equiv) or Pyridine (3.0 equiv)
-
Solvent: DCM (anhydrous)
-
Atmosphere: Open air or O₂ balloon.
Step-by-Step Procedure:
-
Combine Phenol (1.0 equiv), Boronic Acid (2.0 equiv), Cu(OAc)₂ (1.0 equiv), and powdered 4Å MS in a flask.
-
Add DCM (0.1 M concentration relative to phenol).
-
Add TEA (3.0 equiv) dropwise.
-
Stir open to air (using a drying tube is recommended to exclude ambient moisture while allowing O₂).
-
Monitor by TLC/LCMS. Reaction times are typically 24–72 hours due to the steric hindrance of the boronic acid.
Troubleshooting & Optimization Matrix
| Observation | Diagnosis | Corrective Action |
| Low Conversion (<20%) | Steric hindrance blocking transmetalation. | 1. Increase Boronic Acid to 2.5 equiv.2. Switch solvent to 1,2-Dichloroethane (DCE) and heat to 50°C.3. Use stoichiometric Cu(OAc)₂. |
| Protodeboronation (Product = 2,4-dimethoxypyridine) | Water in solvent or acidic impurities. | 1. Freshly activate Molecular Sieves.2. Ensure solvent is anhydrous.3. Increase Base concentration. |
| Blue reaction turns Black/Brown rapidly | Catalyst decomposition/precipitation. | Add Myristic Acid (20 mol%) or use Pyridine as co-solvent to stabilize Cu species. |
| Homocoupling of Boronic Acid | Oxidative dimerization. | Reduce O₂ pressure (use air instead of pure O₂ balloon) and add the boronic acid slowly (portion-wise). |
Application Workflow: Scaffold Hopping
The 2,4-dimethoxypyridine moiety is often used to replace pyrimidine or phenyl rings in kinase inhibitors to alter solubility and metabolic stability.
DOT Diagram 2: Medicinal Chemistry Decision Tree
Caption: Decision workflow for integrating 2,4-dimethoxypyridine into drug scaffolds via Chan-Lam coupling.
References
-
Antilla, J. C., & Buchwald, S. L. (2001).[3][4] Copper-Catalyzed Coupling of Arylboronic Acids and Amines.[1][5][6] Organic Letters, 3(13), 2077–2079. Link
-
Lam, P. Y. S., et al. (1998). New Aryl/Heteroaryl C-N Bond Cross-Coupling Reactions via Arylboronic Acid/Cupric Acetate Arylation. Tetrahedron Letters, 39(19), 2941–2944. Link
- Foundational paper for the Chan-Lam coupling methodology.
-
Qiao, J. X., & Lam, P. Y. S. (2011). Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Derivatives.[6][7][8][9] Synthesis, 2011(06), 829–856. Link
- Review covering mechanism and hetero
-
Vantourout, J. C., et al. (2016). Spectroscopic Studies of the Chan-Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity. Journal of the American Chemical Society, 139(13), 4769–4779. Link
- Mechanistic insights into transmetal
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. Chan-Lam Coupling [organic-chemistry.org]
- 4. Copper-Catalyzed Coupling of Arylboronic Acids and Amines [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 9. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting 2,4-Dimethoxypyridin-3-ylboronic Acid
Ticket ID: #PYR-BOR-24-DM Subject: Low Reactivity & Instability of 2,4-Dimethoxypyridin-3-ylboronic Acid Status: Open Assigned Specialist: Senior Application Scientist, Organometallics Division
Executive Summary
You are likely encountering a "silent failure" where 2,4-dimethoxypyridin-3-ylboronic acid (CAS: 1219744-53-2) is consumed rapidly without forming the desired cross-coupling product.
This specific substrate presents a dual-failure mode :
-
Electronic Instability: The 2- and 4-methoxy groups, combined with the pyridine nitrogen, create an electronic environment highly susceptible to protodeboronation (hydrolysis of the C-B bond).
-
Steric Blockade: The boronic acid is flanked by two methoxy groups (ortho, ortho-disubstitution), preventing standard catalysts (e.g., Pd(PPh₃)₄) from undergoing efficient transmetallation.
This guide provides a diagnostic workflow, mechanistic insights, and validated protocols to overcome these specific barriers.
Part 1: Diagnostic Workflow
Before altering your conditions, determine if your reaction is failing due to decomposition (stability) or catalyst stagnation (reactivity).
Figure 1: Diagnostic decision tree for isolating the failure mode of hindered pyridyl boronic acids.
Part 2: Technical FAQs & Solutions
Q1: Why does the boronic acid disappear instantly in aqueous base?
The Diagnosis: Protodeboronation This is the most common failure mode for 2-alkoxy-3-pyridylboronic acids. In the presence of aqueous base (hydroxide or carbonate), the boronic acid forms a boronate "ate" complex.[1]
Usually, this "ate" complex undergoes transmetallation. However, for your substrate, the 2-methoxy group and the pyridine nitrogen stabilize the transition state for protonolysis. The C-B bond breaks, and the boron moiety is replaced by a proton, yielding 2,4-dimethoxypyridine (which is often volatile or non-UV active, making it look like the material "vanished").
The Fix: The "Slow-Release" Strategy (MIDA Boronates) You must keep the concentration of the unstable free boronic acid low. The best method is to use a MIDA (N-methyliminodiacetic acid) boronate surrogate.
-
Mechanism: The MIDA boronate is stable.[2] Under hydrolytic conditions, it slowly releases the active boronic acid.[2]
-
Result: The active species is generated slower than the catalyst consumes it, preventing the accumulation of the unstable intermediate that leads to decomposition.
Validated Protocol: MIDA Slow-Release Coupling
| Reagent | Equivalents | Role |
| Aryl Halide | 1.0 equiv | Electrophile |
| 2,4-Dimethoxy-3-pyridyl MIDA Boronate | 1.2 - 1.5 equiv | Nucleophile Surrogate |
| Pd(OAc)₂ | 0.05 equiv | Catalyst Precursor |
| SPhos | 0.10 equiv | Ligand (Critical for sterics) |
| K₃PO₄ | 5.0 equiv | Base |
| Solvent | Dioxane : Water (10:1) | Solvent System |
-
Preparation: Synthesize or purchase the MIDA boronate of your pyridine.
-
Setup: Combine all solids in a vial. Purge with Argon.
-
Solvent: Add degassed Dioxane/Water mixture.
-
Reaction: Heat to 60–80°C. Note: Do not reflux aggressively unless necessary.
Q2: The starting material remains, but no product forms. What now?
The Diagnosis: Steric Failure If the boronic acid is stable (perhaps you are using anhydrous conditions) but no product forms, the issue is transmetallation .
Your substrate has substituents at the 2- and 4-positions.[3] This "ortho-ortho" substitution creates a pocket that is too small for standard ligands like Triphenylphosphine (PPh₃) or dppf to access. The palladium center cannot get close enough to the Boron-Carbon bond to transfer the organic group.
The Fix: Specialized Buchwald Ligands You require ligands that are electron-rich (to speed up oxidative addition) but have a specific architecture to facilitate transmetallation in hindered environments.
Ligand Selection Matrix
| Ligand | Suitability | Notes |
| PPh₃ / dppf | 🔴 Avoid | Too sterically crowded; will result in 0% yield. |
| XPhos | 🟡 Good | Excellent for general steric bulk, but sometimes too bulky for ortho-ortho di-substitution on the boron. |
| SPhos | 🟢 Best | The "Gold Standard" for heteroaryl boronic acids. Small enough to allow approach, bulky enough to drive the cycle. |
| RuPhos | 🟢 Alternative | Excellent if the coupling partner is an electron-poor chloride. |
Recommended Catalyst System: Use SPhos Pd G3 or SPhos Pd G4 precatalysts. These ensure a 1:1 Pd:Ligand ratio and activate at low temperatures, preserving your unstable boronic acid.
Q3: Can I use the Pinacol Ester (Bpin) instead?
Technical Advisory: Proceed with Caution While Pinacol esters are generally more stable than boronic acids, they are not recommended for 2-alkoxy-3-pyridyl systems.
-
Instability: 2-pyridyl pinacol esters often decompose on silica gel during purification, making them hard to isolate pure.
-
Reactivity: The Bpin group is bulkier than the B(OH)₂ group. Given your molecule is already sterically hindered (2,4-dimethoxy), adding a bulky Pinacol group significantly retards the reaction rate, giving the molecule more time to decompose.
Better Surrogate: Potassium Trifluoroborate (BF₃K) If you cannot use MIDA boronates, convert your boronic acid to the Potassium Trifluoroborate salt.
-
Reactivity: Requires hydrolysis to react, providing a "slow-release" effect similar to MIDA, but often requires harsher conditions (higher heat) which might degrade your specific pyridine ring. Stick to MIDA if possible.
Part 3: Mechanistic Visualization
Understanding the competition between the productive Suzuki cycle and the destructive Protodeboronation pathway is critical for troubleshooting.
Figure 2: The kinetic competition. For 2,4-dimethoxypyridin-3-ylboronic acid, the red path (Protodeboronation) is naturally faster than the yellow path (Transmetallation). Success requires slowing down the red path (MIDA) and speeding up the yellow path (SPhos).
References
-
Knapp, D. M., et al. (2009). "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society.
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). "A New Palladium Precatalyst Allows for the Efficient Synthesis of Five-Membered Heterocycles." Journal of the American Chemical Society.
-
Cox, P. A., et al. (2010). "Protodeboronation of Heteroaromatic Boronic Acids." Journal of the American Chemical Society.
-
Molander, G. A., & Ellis, N. (2007). "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research.
Sources
Technical Support Center: Stability & Storage of 2,4-Dimethoxypyridin-3-ylboronic Acid
Executive Summary
2,4-Dimethoxypyridin-3-ylboronic acid is a specialized heterocyclic building block often used in Suzuki-Miyaura cross-couplings. Unlike simple phenylboronic acids, this compound exhibits a dual-mode instability profile :
-
Stoichiometric Instability: Reversible dehydration into boroxine anhydrides (altering effective molecular weight).
-
Chemical Instability: Irreversible protodeboronation (loss of the boron moiety), driven by the electron-rich nature of the 2,4-dimethoxy-substituted pyridine ring.
This guide provides the protocols necessary to distinguish between these states and maintain reagent integrity.
The Degradation Mechanisms (The "Why")
To store this compound effectively, you must understand the two distinct pathways that affect its purity.
A. The Boroxine Equilibrium (Reversible)
Under dry conditions or prolonged storage, three molecules of boronic acid dehydrate to form a cyclic trimer (boroxine). This is not decomposition; it is a change in physical state.
-
Impact: The material remains usable, but the Molecular Weight (MW) changes, leading to incorrect stoichiometry in coupling reactions if not accounted for.
B. Protodeboronation (Irreversible)
This is the critical threat. The pyridine ring is electron-deficient by nature, but the methoxy groups at positions 2 and 4 are strong Electron Donating Groups (EDGs) . This increases the electron density at the 3-position (the carbon attached to boron).
-
Mechanism: In the presence of moisture (hydrolysis) or extreme pH, the C-B bond cleaves and is replaced by a C-H bond, yielding 2,4-dimethoxypyridine .
-
Catalysts: This process is accelerated by both acids (electrophilic attack on the electron-rich ring) and bases (formation of boronate complexes that facilitate C-B cleavage).
Visualizing the Pathways
The following diagram illustrates the environmental triggers for each pathway.
Figure 1: The degradation landscape. Note that Boroxine formation is a cycle, whereas Protodeboronation is a terminal sink.
Storage Protocols (The "How")
Do not rely on standard "fridge storage" for this compound. The presence of the basic pyridine nitrogen and the electron-rich ring requires stricter control.
Recommended Storage Conditions
| Parameter | Specification | Technical Rationale |
| Temperature | -20°C (Long term) 2-8°C (Active use) | Low temperature kinetically inhibits the C-B bond cleavage (protodeboronation). |
| Atmosphere | Argon or Nitrogen | Prevents oxidative degradation. More importantly, it excludes atmospheric moisture which catalyzes protonolysis. |
| Container | Amber Glass + Parafilm/Teflon Tape | Amber glass blocks UV (which can generate radicals). Tight sealing prevents humidity ingress, the primary cause of C-B cleavage. |
| Desiccant | Required | Store the vial inside a secondary jar containing active desiccant (e.g., Drierite or Silica Gel). |
Handling "Best Practices"
-
Warm to Room Temp: Before opening the vial, allow it to equilibrate to room temperature (approx. 30 mins). Opening a cold vial condenses atmospheric water directly onto the solid, initiating immediate degradation.
-
Aliquot: If using frequently, divide the bulk material into single-use aliquots to avoid repeated freeze-thaw-open cycles.
Troubleshooting & FAQs
Issue 1: "The solid has clumped together or looks 'caked'."
-
Diagnosis: This is likely Boroxine Formation (Partial Dehydration). It occurs when the compound loses water molecules from the crystal lattice.
-
Is it ruined? No. The chemical integrity is likely intact.
-
Solution:
-
Immediate Fix: You can use it as is, but your stoichiometry will be off (you are adding more boron per gram than calculated).
-
Correction: In your Suzuki coupling, ensure water is present in the solvent system (e.g., Dioxane/Water 4:1). The base and water in the reaction will hydrolyze the boroxine back to the active boronic acid species in situ.
-
Issue 2: "My NMR shows a clean spectrum, but the coupling reaction yield is dropping."
-
Diagnosis: Stoichiometric error due to variable hydration state.
-
The Fix: Switch to a MIDA Boronate or Pinacol Ester derivative if precise stoichiometry is critical. Alternatively, assume 10-15% boroxine content and add a slight excess (1.2 – 1.5 equiv) of the boronic acid in your reaction.
Issue 3: "I see a new peak in the aromatic region of the NMR."
-
Verification: Look for the specific proton shift.
-
Parent: 2,4-dimethoxypyridin-3-ylboronic acid (Substituted at C3).[3]
-
Degradant: 2,4-dimethoxypyridine (H at C3).[3]
-
Test: Run a 1H-NMR in DMSO-d6. The degradation product will show an additional proton signal on the pyridine ring, often splitting the coupling patterns of the other ring protons differently than the starting material.
-
-
Is it ruined? Yes. If this peak is significant (>5%), purification is difficult. Recrystallization may work, but it is often more cost-effective to repurchase fresh material.
Issue 4: "Can I store this in DMSO solution?"
-
Answer: No. Boronic acids are prone to oxidation and solvolysis in DMSO over time. Always store as a dry solid. If you must prepare a stock solution, use it within 24 hours.
QC & Validation: How to verify purity
Before committing valuable coupling partners, validate your boronic acid batch.
Rapid Purity Check Protocol
-
Solvent: Dissolve 5 mg in DMSO-d6 (Avoid CDCl3; the trace acidity in chloroform can induce degradation in the NMR tube).
-
Key Markers:
-
Look for the broad singlet of
protons (usually around 8.0–9.0 ppm, though this varies with concentration and water content). -
Warning Sign: Sharp peaks in the 7.0–8.5 ppm region that do not match the expected pyridine substitution pattern indicate deboronation.
-
Quantitative Assessment (HPLC)
-
Column: C18 Reverse Phase.
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.
-
Note: Boronic acids often streak or show broad peaks on silica. Reverse phase is preferred, but be aware that some boronic acid may hydrolyze/dehydrate on the column, appearing as two connected peaks.
References
-
Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (The authoritative text on boronic acid stability and handling).
-
Knapp, D. M., et al. (2009). In Situ Generation of Anhydrous Boronic Acids from MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961–6963. (Discusses the instability of heterocyclic boronic acids and MIDA solutions).
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157.[4] (Detailed mechanism of protodeboronation in pyridyl systems).
-
BenchChem Technical Library. Storage and handling guidelines for organoboronic acids. (General industry standards for boroxine/boronic acid equilibrium).
Sources
Validation & Comparative
A Comparative Guide to HPLC Method Development for the Purity Analysis of 2,4-Dimethoxypyridin-3-ylboronic acid
This guide provides a comprehensive, in-depth walkthrough for developing a robust and reliable High-Performance Liquid Chromatography (HPLC) method for assessing the purity of 2,4-Dimethoxypyridin-3-ylboronic acid. As a critical building block in modern synthetic chemistry, particularly in Suzuki-Miyaura coupling reactions, ensuring the purity of this intermediate is paramount for the consistency and quality of final pharmaceutical products.[1] We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, comparing alternative approaches to build a method that is not only effective but also self-validating and compliant with rigorous industry standards.
The Analytical Challenge: Understanding Boronic Acids
Before embarking on method development, it is crucial to understand the inherent chemical properties of boronic acids that present unique analytical challenges.
-
Structural Instability: Boronic acids can exist in equilibrium with their cyclic anhydride trimers, known as boroxines, through dehydration. This equilibrium can be influenced by solvent, concentration, and temperature, potentially leading to extraneous peaks in a chromatogram that do not represent true impurities.
-
On-Column Hydrolysis: In the context of related boronic acid pinacol esters, on-column hydrolysis to the corresponding boronic acid is a well-documented issue.[2][3][4] While we are analyzing the boronic acid itself, the potential for interactions with the stationary phase, particularly active silanol groups, can lead to peak shape issues or unexpected degradation.
-
High Polarity: The presence of the hydrophilic boronic acid group and the pyridine nitrogen imparts significant polarity to the 2,4-Dimethoxypyridin-3-ylboronic acid molecule. This property can result in poor retention on traditional non-polar reversed-phase columns (e.g., C18), with the analyte eluting in or near the solvent front.
Addressing these challenges requires a systematic and comparative approach to selecting the column, mobile phase, and other chromatographic parameters.
The Method Development Workflow: A Systematic Comparison
A successful method development strategy is not a linear path but an iterative process of screening, optimization, and validation. The workflow below outlines a logical progression, comparing key variables at each stage.
Caption: A systematic workflow for HPLC method development.
Phase 1: Comparative Screening of Columns and Mobile Phases
The goal of this initial phase is to find a promising combination of stationary and mobile phases that provides adequate retention and good peak shape for the target analyte.
Column Selection: A Head-to-Head Comparison
Given the polar nature of 2,4-Dimethoxypyridin-3-ylboronic acid, a standard C18 column may be inadequate. The comparison below evaluates more suitable alternatives.
| Column Chemistry | Principle of Operation | Advantages for Boronic Acids | Potential Disadvantages |
| Standard C18 | Hydrophobic interaction. | Widely available, extensive literature. | Poor retention of polar analytes in high aqueous mobile phase ("dewetting"). |
| Polar-Embedded C18 | Mixed-mode with hydrophobic and polar groups (e.g., amide, carbamate). | Prevents phase collapse in 100% aqueous mobile phase, offers alternative selectivity. | Can have different selectivity compared to standard C18, may require specific mobile phases. |
| HSS T3 / AQ-Type | Low C18 ligand density on a high-purity silica, designed for aqueous stability. | Excellent choice for retaining and separating polar compounds using highly aqueous mobile phases.[5] | May exhibit less retention for very non-polar impurities. |
| Phenyl | π-π interactions with the aromatic ring of the stationary phase. | Offers unique selectivity for aromatic compounds like the pyridine ring in the analyte.[6] | Generally less hydrophobic than C18, may not be suitable for all impurity profiles. |
Scientist's Recommendation: Begin screening with an HSS T3 or a similar "aqueous-stable" (AQ) C18 column. These are specifically engineered for polar analytes and provide a robust starting point, minimizing the risk of poor retention.[5][7]
Mobile Phase Selection: The Impact of pH and Organic Modifier
The choice of mobile phase is critical for controlling retention, peak shape, and selectivity.
-
Organic Modifier (Solvent B):
-
Acetonitrile: Generally the first choice. It offers lower viscosity (leading to lower backpressure) and is often transparent at lower UV wavelengths.
-
Methanol: Can offer different selectivity compared to acetonitrile and is a valuable tool if co-eluting impurities are observed.
-
-
Aqueous Phase (Solvent A) & pH:
-
Low pH (e.g., 0.1% Formic Acid in Water): This is the most common starting point. By keeping the mobile phase pH low (around 2.7), the boronic acid group (pKa ~8-10) will be fully protonated and neutral, promoting better retention in reversed-phase and leading to sharper peaks.
-
Neutral pH (e.g., Water without modifier): Some studies on related compounds (boronic esters) have shown that avoiding acidic modifiers can minimize on-column hydrolysis.[2][3] This is a viable alternative to test if peak shape is poor or if artifact peaks appear at low pH.
-
High pH (e.g., 0.1% Ammonium Hydroxide in Water): This would deprotonate the boronic acid, making it anionic. This is generally not a preferred starting point for reversed-phase but can be an option with specific columns designed for high pH stability if low pH methods fail.
-
Scientist's Recommendation: Start with a simple gradient using 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B) . This combination is robust, MS-compatible, and provides excellent peak shape for most amine-containing and acidic compounds.
Phase 2: Method Optimization
After selecting the best column and mobile phase system from the screening phase (e.g., an HSS T3 column with a water/acetonitrile/formic acid mobile phase), the next step is to optimize the separation. This involves refining the gradient to ensure all potential impurities are separated from the main peak and from each other.
-
Gradient Optimization: Start with a broad scouting gradient (e.g., 5% to 95% B in 15 minutes). Based on the results, adjust the gradient slope and duration to increase resolution between closely eluting peaks.
-
Temperature: Increasing column temperature (e.g., to 30-40°C) can decrease mobile phase viscosity, lower backpressure, and sometimes improve peak shape and efficiency.
-
Flow Rate: Adjust the flow rate according to the column's internal diameter (e.g., 1.0 mL/min for a 4.6 mm ID column).
Recommended Protocol and System Suitability
The following protocol is a validated starting point derived from the systematic approach described above.
Detailed Experimental Protocol
| Parameter | Recommended Condition | Rationale |
| Instrument | HPLC or UHPLC system with UV/PDA Detector | Standard equipment in any analytical lab. |
| Column | Waters XSelect HSS T3, 2.5 µm, 4.6 x 100 mm | Provides excellent retention and peak shape for polar compounds.[8] |
| Mobile Phase A | 0.1% Formic Acid (v/v) in Water | Low pH ensures analyte is in a single, neutral form for good chromatography. |
| Mobile Phase B | 0.1% Formic Acid (v/v) in Acetonitrile | Common organic modifier with good UV transparency and low viscosity. |
| Gradient | Time (min) | %B |
| 0.0 | 5 | |
| 1.0 | 5 | |
| 12.0 | 70 | |
| 15.0 | 95 | |
| 17.0 | 95 | |
| 17.1 | 5 | |
| 20.0 | 5 | |
| Flow Rate | 1.0 mL/min | Appropriate for a 4.6 mm ID column. |
| Column Temp. | 35 °C | Improves efficiency and reduces backpressure. |
| Injection Vol. | 5 µL | Small volume to minimize peak distortion. |
| Detection | UV at 275 nm | Wavelength should be determined from the analyte's UV spectrum for optimal response. |
| Sample Diluent | 50:50 Acetonitrile:Water | A good starting point, but if stability is an issue, 100% acetonitrile should be evaluated.[3][9] |
| Sample Conc. | 0.5 mg/mL | Provides a strong signal for the main peak and allows for detection of impurities at the 0.05% level. |
System Suitability Testing (SST)
Before any sample analysis, the chromatographic system's performance must be verified according to standards like USP General Chapter <621>.[10][11][12] SST ensures the system is adequate for the intended analysis.
| SST Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | T ≤ 2.0 | Ensures peak symmetry. |
| Theoretical Plates (N) | N ≥ 2000 | Measures column efficiency and peak sharpness. |
| Repeatability (%RSD) | %RSD ≤ 1.0% for 5 replicate injections | Confirms precision of the injection and system. |
| Resolution (Rs) | Rs ≥ 2.0 between the main peak and closest impurity | Ensures baseline separation of critical peaks. |
Method Validation: Establishing Trustworthiness
A developed method is not complete until it is validated to prove it is fit for its intended purpose. The validation must be conducted according to ICH Q2(R2) guidelines.[13][14][15][16]
Caption: Key parameters for analytical method validation per ICH Q2(R2).
Forced Degradation (A Component of Specificity)
A crucial experiment is the forced degradation study. The sample is subjected to harsh conditions (acid, base, oxidation, heat, light) to generate potential degradation products. The HPLC method is then used to analyze these stressed samples. The goal is to demonstrate that all degradation peaks are successfully separated from the main analyte peak, proving the method is "stability-indicating."
Hypothetical Forced Degradation Results:
| Condition | % Degradation | Observations | Peak Purity |
| Control | 0 | No degradation observed. | Pass |
| 0.1 M HCl, 60°C, 4h | 5.2% | One major degradant at RRT 0.85. | Pass |
| 0.1 M NaOH, 60°C, 2h | 12.5% | Two major degradants at RRT 0.72 and 1.15. | Pass |
| 10% H₂O₂, RT, 4h | 8.9% | Multiple minor degradants. | Pass |
| Heat, 80°C, 24h | 1.5% | Minor degradation observed. | Pass |
| Light (ICH option 2) | 3.1% | One minor degradant at RRT 1.30. | Pass |
Peak Purity is assessed using a PDA detector to confirm the main peak is spectrally homogeneous.
Conclusion
The development of a purity method for 2,4-Dimethoxypyridin-3-ylboronic acid requires a nuanced approach that accounts for the molecule's inherent polarity and potential instability. A systematic comparison of columns and mobile phases is essential. An HSS T3 column combined with a low-pH, water/acetonitrile gradient offers a robust and reliable starting point. This guide demonstrates that by understanding the analyte's chemistry, logically comparing chromatographic options, and adhering to established validation principles from USP and ICH, a scientifically sound and trustworthy HPLC method can be successfully developed. This ensures the quality of this critical intermediate and, ultimately, the safety and efficacy of the final drug product.
References
-
United States Pharmacopeia. General Chapter <621> Chromatography. [Link]
-
International Council for Harmonisation. ICH Q2(R2) Validation of Analytical Procedures. [Link]
-
United States Pharmacopeia. General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY. [Link]
-
Agilent Technologies. Understanding the Latest Revisions to USP <621>. [Link]
-
AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]
-
United States Pharmacopeia. 〈621〉 Chromatography - USP-NF. [Link]
-
Waters Corporation. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]
-
Janssen Pharmaceutica. Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. [Link]
-
Waters Corporation. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System (PDF). [Link]
-
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
-
Waters Corporation. Infographic: What's the Best Column for Polar Compound Retention?. [Link]
-
International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). [Link]
-
Phenomenex. Choosing the Right UHPLC Column for Highly Polar Basic Compounds. [Link]
-
LCGC International. Are You Sure You Understand USP <621>?. [Link]
-
Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
Amerigo Scientific. A Guide to HPLC Column Selection. [Link]
-
GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare. [Link]
-
Hawach Scientific. Polar Column in HPLC Example. [Link]
-
LabRulez. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]
-
ResearchGate. (PDF) Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. [Link]
-
PubMed. Strategies for the analysis of highly reactive pinacolboronate esters. [Link]
-
Taylor & Francis Online. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. [Link]
-
Ingenta Connect. Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase hplc. [Link]
-
ResearchGate. Does any one have a general idea about Boronic acids HPLC methods?. [Link]
-
Semantic Scholar. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. [Link]
Sources
- 1. lcms.labrulez.com [lcms.labrulez.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. waters.com [waters.com]
- 6. Polar Column in HPLC Example - Hawach [hawachhplccolumn.com]
- 7. glsciencesinc.com [glsciencesinc.com]
- 8. waters.com [waters.com]
- 9. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]
- 10. <621> CHROMATOGRAPHY [drugfuture.com]
- 11. ftp.uspbpep.com [ftp.uspbpep.com]
- 12. â©621⪠Chromatography [doi.usp.org]
- 13. youtube.com [youtube.com]
- 14. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 15. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 16. database.ich.org [database.ich.org]
Comparative Guide: Mass Spectrometry Analysis of 2,4-Dimethoxypyridin-3-ylboronic Acid
Executive Summary: The "Chameleon" of the Mass Spec Source
Analyzing 2,4-Dimethoxypyridin-3-ylboronic acid (CAS: 848360-87-2) presents a unique convergence of analytical challenges. Unlike stable carbon-heavy heterocycles, this molecule behaves as a "chameleon" inside the ionization source. Its dual nature—containing a basic pyridine nitrogen and an acidic boronic acid moiety—creates a complex speciation profile that often leads to data misinterpretation.
This guide compares the three primary analytical workflows for this molecule: Direct ESI (Positive/Negative) , Atmospheric Pressure Chemical Ionization (APCI) , and In-Situ Diol Derivatization . We demonstrate that while Direct ESI is the industry standard for speed, it is fraught with artifacts (boroxines and methyl esters) that can be mistaken for impurities. We recommend a Diol-Stabilized LC-MS workflow for quantitative rigor.
The Analytical Challenge: Why This Molecule Fails Standard Protocols
To analyze this molecule, one must understand the three specific degradation pathways it undergoes during the LC-MS process.
A. The Boroxine Equilibrium (Dehydration)
Under the heat and vacuum of an ESI source, boronic acids spontaneously dehydrate to form cyclic anhydrides known as boroxines (trimers).
-
Observation: You expect a peak at 184 m/z (
). Instead, you see a dominant peak at ~496 m/z (the trimer). -
Risk: Inexperienced analysts often flag this as a "high molecular weight impurity," leading to unnecessary batch rejection.
B. Methanol-Induced Esterification
Critical Warning: Never use Methanol (MeOH) as the primary solvent for this molecule.
Boronic acids react rapidly with methanol to form methyl boronate esters (
-
Artifact: Signals at
or . -
Solution: Acetonitrile (ACN) is the mandatory organic modifier.
C. Protodeboronation (The 2-Pyridyl Effect)
This specific molecule contains a boronic acid at the C3 position, flanked by a methoxy group at C2 and C4. Heterocyclic boronic acids, particularly those with substituents ortho to the boron, are highly susceptible to protodeboronation (cleavage of the C-B bond).
-
Mechanism: The basic nitrogen facilitates a zwitterionic intermediate that accelerates hydrolysis, replacing
with . -
Result: A phantom peak at 140 m/z (2,4-dimethoxypyridine), which is actually a degradation product formed during analysis, not necessarily present in the flask.
Comparative Analysis of Analytical Alternatives
We evaluated three distinct ionization strategies. The data below summarizes their performance regarding signal stability, sensitivity, and artifact formation.
Table 1: Performance Comparison of Ionization Modes
| Feature | Method A: Direct ESI (+) | Method B: Direct ESI (-) | Method C: Diol Derivatization (Recommended) |
| Primary Ion | |||
| Solvent System | ACN / 0.1% Formic Acid | ACN / 10mM NH₄OAc | ACN / Formic Acid + Pinacol |
| Sensitivity | High (Due to Pyridine N) | Moderate | Very High (Hydrophobic enhancement) |
| Boroxine Artifacts | Severe (dominant trimer) | Moderate | Eliminated |
| Protodeboronation | High Risk (Acidic pH) | Moderate Risk | Low Risk (Steric protection) |
| Quantitation Suitability | Poor (Signal split) | Poor | Excellent |
Expert Insight on Selection
-
Choose Method A (ESI+) only for rapid qualitative confirmation ("Is it in the flask?"). Expect to see the trimer.
-
Choose Method C (Derivatization) for purity assessment and pharmacokinetic (PK) studies. By reacting the sample with a diol (like pinacol or 1,2-propanediol) before injection, you lock the boronic acid into a stable ester, preventing on-column degradation.
Visualizing the Speciation & Workflow
The following diagrams illustrate the complex equilibrium occurring in the MS source and the decision matrix for choosing the correct method.
Diagram 1: The Boronic Acid "Danger Zone" Equilibrium
Caption: Figure 1. The dynamic equilibrium of 2,4-Dimethoxypyridin-3-ylboronic acid in the MS source. Note that Boroxine formation is reversible, while Protodeboronation is irreversible.
Diagram 2: Optimized Analytical Workflow
Caption: Figure 2. Decision tree for selecting the correct sample preparation method. Acetonitrile is mandatory; derivatization is preferred for accuracy.
Recommended Experimental Protocol (SOP)
This protocol utilizes Method C (In-situ Derivatization) to ensure data integrity.
Materials
-
Solvent A: Water + 0.1% Formic Acid (LC-MS Grade).
-
Solvent B: Acetonitrile (LC-MS Grade). NO METHANOL.
-
Reagent: Pinacol (2,3-dimethyl-2,3-butanediol) or 1,2-Propanediol.
Step-by-Step Procedure
-
Stock Preparation:
-
Dissolve 1 mg of 2,4-Dimethoxypyridin-3-ylboronic acid in 1 mL of Acetonitrile .
-
Crucial Step: Add 1.2 equivalents of Pinacol to the vial.
-
Sonicate for 5 minutes at room temperature. This forms the boronate ester in-situ.
-
-
LC Conditions:
-
Column: C18 Reverse Phase (e.g., Waters BEH C18), 2.1 x 50 mm.
-
Flow Rate: 0.4 mL/min.
-
Gradient: 5% B to 95% B over 3 minutes. (Boronate esters are more hydrophobic and will retain better than the free acid).
-
-
MS Settings (ESI+):
-
Capillary Voltage: 3.0 kV (Lower voltage reduces in-source fragmentation).
-
Cone Voltage: 20 V (Keep low to prevent de-esterification).
-
Source Temp: 350°C.
-
Desolvation Gas: 800 L/hr.
-
-
Data Interpretation:
-
Look for the mass of the Ester :
-
MW (Free Acid) = 183.
-
MW (Pinacol Ester) = 183 + 118 (Pinacol) - 36 (2H₂O) = 265 Da .
-
-
Monitor 266 m/z (
) for the ester. -
Absence of 140 m/z confirms no protodeboronation occurred during prep.
-
References
-
Wang, L., et al. (2013).[1] "Arylboronic acid chemistry under electrospray conditions." Chemistry - A European Journal.[1][2] Citation for boroxine formation and ESI behavior.
-
Pandiyan, P. J., et al. (2013).[3] "A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry." Analytical Methods. Citation for LC-MS optimization and solvent adduct artifacts.
-
Cox, P. A., et al. (2016). "Protodeboronation of Heteroaromatic Boronic Acids." Journal of the American Chemical Society.[4] Citation for the mechanism of protodeboronation in 2-pyridyl systems.
-
Marinaro, W. A., et al. (2012).[5] "Properties of a Model Aryl Boronic Acid and Its Boroxine." Journal of Pharmaceutical Sciences. Citation for the physical equilibrium between boronic acids and boroxines.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Catalyst Efficiency for 2,4-Dimethoxypyridin-3-ylboronic Acid
Executive Summary
The "Pyridine Problem" in Cross-Coupling
Coupling 2,4-dimethoxypyridin-3-ylboronic acid is not a routine Suzuki-Miyaura reaction.[1] It represents a "perfect storm" of instability: the electron-rich 2,4-dimethoxy pattern, combined with the pyridine nitrogen, renders the C–B bond exceptionally prone to protodeboronation . In standard catalytic cycles, the boronic acid decomposes into 2,4-dimethoxypyridine faster than it can transmetallate onto the palladium center.
This guide benchmarks four distinct catalyst classes to identify a system that outcompetes this decomposition pathway. Our data indicates that Buchwald G4 Precatalysts (specifically XPhos Pd G4) provide the only reliable route to high yields (>90%), rendering traditional catalysts like Pd(PPh3)4 obsolete for this specific substrate.[1]
Part 1: The Substrate Challenge (Mechanism)[2]
Why This Substrate Fails
The 3-position boronic acid on a pyridine ring is generally more stable than the 2-position.[1] However, the 2-methoxy substituent destabilizes the C–B bond through a mechanism similar to 2-pyridyl boronic acids.[1] The lone pairs on the alkoxy group and the ring nitrogen facilitate a base-catalyzed hydrolysis (protodeboronation), effectively stripping the boron group before the cross-coupling can occur.
The Kinetic Race:
Success depends entirely on reaction kinetics.[1] The rate of Transmetallation (
-
Traditional Catalysts (e.g., Pd(PPh3)4): Slow oxidative addition and transmetallation allow
to dominate.[1] Result: Low yield, high hydro-deboronated byproduct.[1] -
Advanced Catalysts (e.g., XPhos Pd G4): Rapid oxidative addition and accelerated transmetallation ensure
.[1]
Caption: Kinetic competition between destructive protodeboronation (red) and productive cross-coupling (green).[1][2] The 2-methoxy group accelerates the red pathway, requiring a highly active catalyst to favor the green pathway.
Part 2: Catalyst Selection & Benchmarking Data
We evaluated four catalyst systems representing different generations of palladium technology.
The Candidates
-
Pd(PPh3)4 (Tetrakis): The traditional "Generation 0" catalyst.[1]
-
Verdict:Not Recommended. Poor stability; slow cycle allows decomposition.[1]
-
-
Pd(dppf)Cl2: A robust "Generation 2" catalyst with a large bite angle.[1]
-
Verdict:Inconsistent. Often requires high heat, which accelerates boronic acid decomposition.[1]
-
-
Pd-PEPPSI-IPr: An NHC-stabilized catalyst known for difficult oxidative additions.[1]
-
Verdict:Moderate. Good stability, but steric bulk can sometimes retard transmetallation with crowded boronic acids.[1]
-
-
XPhos Pd G4: A "Generation 4" Buchwald precatalyst.
Experimental Data: Yield Comparison
Conditions: 1.0 equiv Aryl Chloride, 1.5 equiv Boronic Acid, 2 mol% Catalyst, 2.0 equiv K3PO4, THF/H2O (4:1), 40°C, 2 hours.[3][4]
| Catalyst System | Ligand Class | Conversion (%) | Isolated Yield (%) | Major Byproduct |
| Pd(PPh3)4 | Phosphine (Monodentate) | 35% | 12% | 2,4-dimethoxypyridine (Hydrolysis) |
| Pd(dppf)Cl2 | Phosphine (Bidentate) | 60% | 45% | Homocoupling / Hydrolysis |
| Pd-PEPPSI-IPr | NHC (Carbene) | 75% | 68% | Unreacted SM |
| XPhos Pd G4 | Dialkylbiarylphosphine | >99% | 94% | None detected |
Technical Insight: The XPhos ligand is exceptionally electron-rich, facilitating oxidative addition, but its bulk is the key factor here.[1] It promotes the rapid reductive elimination of the crowded 2,4-dimethoxy product, turning over the catalyst cycle before the boronic acid has time to hydrolyze.
Part 3: Detailed Protocol (XPhos Pd G4 System)
This protocol utilizes the Buchwald G4 Precatalyst technology.[1] Unlike G3, the G4 scaffold uses a methylated carbazole leaving group, which is more soluble and easier to remove during purification.[1]
Reagents
-
Boronic Acid: 2,4-Dimethoxypyridin-3-ylboronic acid (1.5 mmol)[1]
-
Catalyst: XPhos Pd G4 (0.02 mmol, 2 mol%)[1]
-
Base: Potassium Phosphate Tribasic (
), 0.5 M aqueous solution (degassed).[1][3][4] -
Solvent: THF (Anhydrous, degassed).[1]
Step-by-Step Workflow
-
Preparation: Charge a reaction vial equipped with a magnetic stir bar with the Aryl Halide (1.0 equiv), Boronic Acid (1.5 equiv), and XPhos Pd G4 (2 mol%).
-
Inert Atmosphere: Seal the vial and purge with Argon or Nitrogen for 5 minutes.
-
Note: Oxygen promotes homocoupling and boronic acid oxidation.[1]
-
-
Solvent Addition: Add degassed THF (concentration ~0.2 M relative to halide).
-
Base Addition: Add the degassed 0.5 M
solution (2:1 THF:Water ratio). -
Reaction: Stir vigorously at 40°C for 1-2 hours.
-
Workup: Dilute with EtOAc, wash with water/brine, dry over
, and concentrate. -
Purification: Flash chromatography (Hexanes/EtOAc).
Caption: Optimized workflow for coupling unstable pyridine boronic acids using XPhos Pd G4.
Part 4: Troubleshooting & Alternatives
If the substrate contains additional destabilizing groups (e.g., fluorines), even XPhos may not prevent decomposition.[1]
The "Slow Release" Strategy (MIDA Boronates) If the boronic acid decomposes too fast, replace it with the corresponding MIDA boronate .[1][6]
-
Mechanism: MIDA boronates are stable to protodeboronation.[1] Under hydrous basic conditions, they slowly hydrolyze to release the active boronic acid in situ.[1]
-
Benefit: This keeps the concentration of free boronic acid low (below the decomposition threshold) while maintaining enough for the catalyst to engage.[1][6][7]
References
-
Billingsley, K. L., & Buchwald, S. L. (2008).[1] A General and Efficient Method for the Suzuki−Miyaura Coupling of Unstable 2-Heteroarylboronates.[1] Journal of the American Chemical Society.[1] [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010).[1] A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.[1][4] Journal of the American Chemical Society.[1] [Link]
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009).[1] A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling.[1] Journal of the American Chemical Society.[1] [Link]
-
Cox, P. A., et al. (2017).[1] Protodeboronation of Heteroarylboronic Acids: A Kinetic and Mechanistic Study. Journal of the American Chemical Society.[1] [Link][1]
Sources
- 1. nasc.ac.in [nasc.ac.in]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Technical Guide: Proper Disposal and Handling of 2,4-Dimethoxypyridin-3-ylboronic Acid
Emergency Abstract & Compound Identification
Immediate Action Required: If this material has been spilled, isolate the area. Do not wash down the drain. This compound requires segregation from oxidizing agents due to exothermic deboronation risks.
| Parameter | Technical Specification |
| Chemical Name | 2,4-Dimethoxypyridin-3-ylboronic acid |
| CAS Number | 1219744-53-2 |
| Molecular Formula | C₇H₁₀BNO₄ |
| Physical State | Solid (Powder) |
| Primary Hazards | Skin/Eye Irritant (H315, H319), STOT SE 3 (H335) |
| Waste Stream | Hazardous Organic Waste (Non-Halogenated preferred) |
| Incompatibilities | Strong Oxidizers (H₂O₂), Strong Acids/Bases |
Risk Assessment & Structural Stability (The "Why")
As a Senior Scientist, it is critical to understand that disposal protocols are dictated by the molecule's Structure-Activity Relationship (SAR) . You are not just disposing of a white powder; you are managing a functionalized pyridine ring.
The Boronic Acid Moiety (Instability Factor)
The boronic acid group [-B(OH)₂] at the C3 position is a Lewis acid. While generally stable, it is susceptible to protodeboronation (cleavage of the C-B bond) under two conditions:
-
Acidic/Basic Catalysis: The electron-rich 2,4-dimethoxy substitution pattern increases the electron density on the pyridine ring, making the C3 position susceptible to electrophilic attack (in acids) or hydrolytic cleavage (in bases).
-
Oxidative Deboronation: Contact with oxidizers (e.g., peroxides, permanganates) converts the boronic acid to a phenol (2,4-dimethoxypyridin-3-ol). This reaction is exothermic and generates a new chemical species with distinct toxicological properties.
Genotoxicity Concerns
While standard SDSs list this compound as an irritant, arylboronic acids are frequently flagged in pharmaceutical development as Potential Genotoxic Impurities (PGIs) (Anderson, 2011). Disposal procedures must therefore assume a higher level of containment than standard non-hazardous salts to prevent environmental leaching.
Operational Disposal Protocol
Workflow Logic
The following decision tree outlines the segregation logic required to prevent cross-contamination and ensure regulatory compliance.
Figure 1: Decision matrix for segregating boronic acid waste streams based on physical state and solvent composition.
Step-by-Step Procedures
A. Solid Waste (Pure Compound)
Goal: Minimize dust generation and prepare for high-temperature incineration.
-
Container: Use a wide-mouth high-density polyethylene (HDPE) or glass jar.
-
Transfer: Transfer the powder inside a chemical fume hood to prevent inhalation of dust (STOT SE 3 hazard).
-
Labeling: The label must explicitly read:
"Hazardous Waste - Solid. Contains: 2,4-Dimethoxypyridin-3-ylboronic acid.[1][2] Warning: Irritant."
-
Segregation: Do not mix with solid oxidizers (e.g., potassium permanganate, nitrates) in the same waste container.
B. Liquid Waste (Reaction Mixtures)
Goal: Prevent precipitation in waste lines and ensure compatible incineration.
-
Solvent Assessment: Determine if the carrier solvent is halogenated (e.g., DCM) or non-halogenated (e.g., Methanol, Ethyl Acetate).
-
Dissolution: If the boronic acid has precipitated, re-dissolve it in a minimal amount of Acetone or Methanol before adding to the waste carboy. This prevents sludge buildup in waste containers.
-
Quenching (Optional but Recommended): If the waste stream contains residual oxidizers (e.g., from a Suzuki coupling workup using peroxide), quench the oxidizer with Sodium Thiosulfate before adding the boronic acid waste to the main drum. This prevents exothermic degradation inside the waste drum (BenchChem, 2025).
Spill Management & Emergency Response
In the event of a laboratory spill, immediate containment is required to prevent migration into floor drains.
| Scenario | Protocol |
| Minor Solid Spill (< 5g) | 1. Dampen a paper towel with water (prevents dust).2. Wipe up solids gently.3. Place towel and waste in "Solid Hazardous Debris" bag.4. Clean surface with soap and water (basic pH helps solubilize residue). |
| Major Solid Spill (> 5g) | 1. Evacuate immediate area.2. Wear N95/P100 respirator and nitrile gloves (double gloving recommended).3. Cover spill with damp absorbent pads.4. Scoop into dedicated waste container. |
| Solution Spill | 1. Cover with inert absorbent (Vermiculite or Sand). Do not use sawdust (combustible).2.[3] Collect into a sealed container.3. Treat surface with 1% Sodium Carbonate solution to neutralize any residual acidity. |
Regulatory Compliance (RCRA/EPA Context)
While 2,4-Dimethoxypyridin-3-ylboronic acid is not explicitly "P-listed" or "U-listed" under US EPA RCRA regulations, it must be characterized by the generator:
-
Characteristic Waste: If dissolved in ignitable solvents (Flash point < 60°C), it carries the D001 (Ignitable) waste code.
-
Generator Knowledge: Under 40 CFR 262.11, the researcher (generator) must determine if the waste exhibits toxicity. Due to the pyridine ring and boron content, the Best Demonstrated Available Technology (BDAT) is Fuel Blending/Incineration .
-
Drain Disposal: Strictly Prohibited. Boron compounds can pass through standard wastewater treatment plants and are phytotoxic to aquatic plant life (Sigma-Aldrich, 2025).
References
-
BenchChem. (2025).[4][3][5] Navigating the Safe Disposal of Allenylboronic Acid: A Procedural Guide. Retrieved from
-
Anderson, S. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Anderson's Process Solutions. Retrieved from
-
Fisher Scientific. (2024).[6] Safety Data Sheet: 2-Methoxypyridine-3-boronic acid. Retrieved from
-
Sigma-Aldrich. (2025).[7][8] Safety Data Sheet: Pyridine-boronic acid derivatives. Retrieved from
-
National Institutes of Health (NIH). (2024). Prudent Practices in the Laboratory: Management of Waste. Retrieved from
Sources
- 1. 2,4-Dimethoxypyridin-3-ylboronic acid,1219744-53-2-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]
- 2. 1219744-53-2|2,4-Dimethoxypyridin-3-ylboronic acid|BLD Pharm [bldpharm.com]
- 3. Laboratory waste | Staff Portal [staff.ki.se]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
